molecular formula C21H20N2O3S2 B2482624 2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 898406-02-5

2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2482624
CAS No.: 898406-02-5
M. Wt: 412.52
InChI Key: LLVUFRHMWMITEY-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a benzenesulfonyl group and a tetrahydronaphthalene-substituted thiazole core. The thiazole ring, a common pharmacophore, is associated with diverse biological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-20(14-28(25,26)18-8-2-1-3-9-18)23-21-22-19(13-27-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-13H,4-7,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVUFRHMWMITEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a novel derivative of the benzenesulfonamide class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzenesulfonyl group
  • A thiazole ring
  • A tetrahydronaphthalene moiety

Structural Formula

The structural formula can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that derivatives of N-(benzene sulfonyl) acetamide , including the compound , exhibit significant inhibitory activities against cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1).

Key Findings

  • COX-2 Inhibition : The compound showed an IC50 value of 0.011 μM , indicating potent inhibition of COX-2 activity.
  • 5-LOX Inhibition : The IC50 value was recorded at 0.046 μM , demonstrating anti-inflammatory potential.
  • TRPV1 Inhibition : An IC50 value of 0.008 μM was noted, suggesting strong analgesic effects .

Pharmacokinetics

In pharmacokinetic studies conducted on SD rats at a dosage of 10 mg/kg , the compound exhibited:

  • High oral bioavailability (96.8% )
  • Maximum plasma concentration (CmaxC_{max}) of 5807.18 ± 2657.83 ng/mL
  • Acceptable clearance rates (CL=3.24±1.47 mL min kgCL=3.24±1.47\text{ mL min kg}) .

Anticancer Activity

The anticancer properties of the compound were evaluated through in vitro studies against various cancer cell lines. Notably:

  • The compound demonstrated cytotoxic effects against breast cancer (MDA-MB-468) with an IC50 of 3.99 ± 0.21 µM .
  • It also showed efficacy against leukemia cell lines (CCRF-CM) with an IC50 of 4.51 ± 0.24 µM .

The anticancer mechanism involves cell cycle arrest in the G0-G1 and S phases, along with induction of apoptosis as indicated by elevated levels of cleaved caspases 3 and 9 .

Comparative Analysis of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value
COX-2 Inhibition-0.011 μM
5-LOX Inhibition-0.046 μM
TRPV1 Inhibition-0.008 μM
Breast CancerMDA-MB-4683.99 ± 0.21 µM
LeukemiaCCRF-CM4.51 ± 0.24 µM

Study on Anti-inflammatory Effects

A study conducted in January 2023 synthesized various N-(benzene sulfonyl) acetamide derivatives, including the compound , and evaluated their anti-inflammatory effects through in vivo models . Results indicated significant reduction in inflammation markers and pain responses.

Study on Anticancer Properties

Another investigation highlighted the anticancer activity against hypoxic conditions in breast cancer cells, revealing that the compound induced apoptosis and inhibited cell proliferation effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole-Based Acetamides

Several analogs share the N-(1,3-thiazol-2-yl)acetamide scaffold but differ in substituents, leading to distinct physicochemical and biological profiles:

Compound Name Substituents Key Activities/Properties Reference(s)
Target Compound Benzenesulfonyl, 5,6,7,8-tetrahydronaphthalen-2-yl Potential anticancer activity (inferred from structural analogs)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl Structural similarity to benzylpenicillin; coordination chemistry applications
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole core (no additional substituents) Reference compound for SAR studies; no significant bioactivity reported
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, morpholino group Investigated for kinase inhibition; 95% purity (preclinical studies)
N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide Nitrothiazole, oxadiazole-thioether, tetrahydronaphthalene Cytotoxic against A549 (lung adenocarcinoma) and C6 (glioma) cells; induces apoptosis

Key Observations :

  • Tetrahydronaphthalene Derivatives : Compounds with this moiety (e.g., target compound and oxadiazole analog in ) show enhanced cytotoxicity, likely due to improved hydrophobic interactions with cellular targets.
  • Thiazole vs.
Pharmacological Activities
  • Anticancer Activity :
    • The oxadiazole-thioether analog () demonstrated superior apoptotic activity (early/late apoptosis: 28.5% in A549 cells) compared to cisplatin (18.2%). This is attributed to mitochondrial membrane depolarization and caspase-3 activation.
    • The target compound’s benzenesulfonyl group may mimic sulfonamide-based anticancer agents (e.g., COX-2 inhibitors), though specific data are pending .
Structural and Crystallographic Insights
  • Torsional Angles : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings are twisted at 79.7°, influencing packing stability via N–H⋯N hydrogen bonds .

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